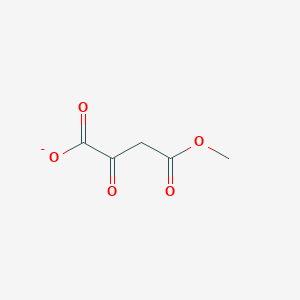

Oxaloacetate 4-methyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5O5- |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

4-methoxy-2,4-dioxobutanoate |

InChI |

InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

InChI Key |

MAIRDOOJJIGWBJ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Esterification and Related Synthetic Routes

The most straightforward methods for producing oxaloacetate 4-methyl ester involve direct manipulation of oxalacetic acid or the condensation of smaller ester fragments.

Synthesis from Oxalacetic Acid and Analogues

Direct esterification of oxaloacetic acid is a primary route to obtaining this compound. foodb.cavulcanchem.com This method typically involves reacting oxaloacetic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl). vulcanchem.com The reaction substitutes the hydrogen of the carboxylic acid group at the 4-position with a methyl group, yielding the desired ester and water. vulcanchem.com

Detailed Reaction Conditions for Direct Esterification

| Parameter | Value |

|---|---|

| Reactants | Oxaloacetic acid, Methanol |

| Catalyst | HCl |

| Optimal HCl Concentration | 1.2 M |

This table outlines the typical conditions for the acid-catalyzed direct esterification of oxaloacetic acid. vulcanchem.com

Condensation Reactions in Oxaloacetic Ester Synthesis

Condensation reactions, particularly the Claisen condensation, represent a classical and widely utilized approach for synthesizing the carbon skeleton of oxaloacetic esters. researchgate.netwikipedia.orgtandfonline.com This type of reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. wikipedia.orggeeksforgeeks.org For the synthesis of oxaloacetic esters, this typically involves the condensation of an oxalate (B1200264) and an acetate (B1210297). researchgate.net

The mechanism begins with the deprotonation of an α-hydrogen from an acetate ester by a strong base, creating an enolate ion. wikipedia.orggeeksforgeeks.org This nucleophilic enolate then attacks the carbonyl carbon of an oxalate ester. geeksforgeeks.org Subsequent elimination of an alkoxide leaving group results in the formation of a β-keto ester, the core structure of oxaloacetic esters. wikipedia.orggeeksforgeeks.org A stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. wikipedia.org In biological systems, a similar condensation occurs between acetyl-CoA and oxaloacetate, catalyzed by citrate (B86180) synthase, to form citryl-CoA as the first step of the citric acid cycle. gonzaga.edulibretexts.orgpressbooks.pub

Advanced Chemical Synthesis Approaches

More sophisticated methods have been developed to provide alternative and sometimes more efficient pathways to oxaloacetic esters.

Innovations with Alkyl Oxalyl Chlorides

Modern synthetic strategies include the use of alkyl oxalyl chlorides as precursors. researchgate.net These reagents, which can be generated from the corresponding alcohols and oxalyl chloride, serve as sources for alkoxycarbonyl radicals under photoredox catalysis. nih.gov For instance, methyl oxalyl chloride can be synthesized by reacting oxalyl chloride with anhydrous methanol. google.com These reactive intermediates can then participate in various transformations to build the oxaloacetate framework. researchgate.netnih.gov Carboxylic acids can be converted to acid chlorides using reagents like oxalyl chloride, which can then react with alcohols to form esters. libretexts.org

Transformations of Hydroxysuccinic Esters to Oxaloacetic Esters

Another significant synthetic route involves the oxidation of hydroxysuccinic esters (also known as malic acid esters). researchgate.net This transformation converts the hydroxyl group of the hydroxysuccinate into the ketone group characteristic of oxaloacetate. Specific protocols for this oxidation provide a reliable method for accessing oxaloacetic esters from readily available starting materials. researchgate.net

Reactions Involving Acetylenedicarboxylic Esters and Heteroaromatic N-Oxides

A less common but notable approach involves the reaction of acetylenedicarboxylic esters with heteroaromatic N-oxides. researchgate.net The mechanisms of the rearrangement of the initial adducts formed between acetylenedicarboxylic ethers and heteroaromatic N-oxides have been a subject of detailed study. researchgate.net This pathway offers a unique entry point to the oxaloacetate structure through the functionalization of alkynes.

Directed Chemical Modification and Analog Design

The strategic modification of oxaloacetic esters, including the 4-methyl ester, is a key area of research. These modifications aim to introduce new functional groups that can alter the molecule's chemical and biological properties, leading to the development of specialized research tools.

The introduction of halogen and aryl groups to the oxaloacetic ester scaffold is a common strategy for creating new derivatives. These reactions typically target the α-carbon (C2 position), which is activated by the two adjacent carbonyl groups.

Halogenation of oxaloacetic esters can be achieved using various reagents. The reaction often proceeds through an enol or enolate intermediate. For instance, α-halogenation of aldehydes and ketones can occur in the presence of an acid and a halogen source like Cl₂, Br₂, or I₂. libretexts.org The mechanism involves the acid-catalyzed formation of a nucleophilic enol, which then attacks the electrophilic halogen. libretexts.org This general principle is applicable to β-keto esters like this compound. Common halogenating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) for chlorination, and N-bromosuccinimide (NBS) for bromination. chemistrysteps.com The reaction of an alkyl lactate (B86563) with phosgene (B1210022) can produce an alkyl 2-chloropropionate, demonstrating a method for introducing a chlorine atom adjacent to an ester group. google.com

Table 1: Representative Halogenation Reactions of Carbonyl Compounds This table illustrates general methods applicable for the α-halogenation of keto-esters like this compound.

| Substrate Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ketone/Aldehyde | Br₂, Acetic Acid | α-Bromo Ketone/Aldehyde | libretexts.org |

| Carboxylic Acid | PBr₃, Br₂ | α-Bromo Carboxylic Acid | chemistrysteps.com |

| Alkyl Lactate | Phosgene, Tertiary Base | Alkyl 2-Chloropropionate | google.com |

Arylation of esters at the α-position is a powerful C-C bond-forming reaction, often accomplished through palladium-catalyzed cross-coupling. organic-chemistry.orgorganic-chemistry.org This method allows for the functionalization of esters with a wide variety of aryl groups. nih.gov The reaction typically involves the formation of an ester enolate using a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), which then couples with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgnih.gov These catalysts, often featuring bulky, electron-rich phosphine ligands, are effective for coupling various aryl bromides and chlorides with esters, sometimes even at room temperature. organic-chemistry.orgnih.gov This strategy can be used to synthesize derivatives of important nonsteroidal anti-inflammatory drugs, showcasing its utility. nih.gov The development of these methods provides a direct route to α-aryl carboxylic acids and their derivatives. organic-chemistry.org

Table 2: Key Components in Palladium-Catalyzed α-Arylation of Esters

| Component | Example(s) | Function | Reference(s) |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | nih.gov |

| Ligand | Bulky, electron-rich phosphines | Stabilize Pd, promote reaction | organic-chemistry.orgnih.gov |

| Base | LiHMDS, K₃PO₄ | Generate ester enolate | nih.govmdpi.com |

| Aryl Source | Aryl bromides, Aryl chlorides | Provides the aryl group | nih.gov |

The modification of oxaloacetate and its esters is crucial for creating chemical probes, which are small molecules used to study biological systems. mdpi.com These probes often contain reporter tags (like fluorophores or affinity labels) and reactive groups for covalent bonding. frontiersin.org

One important application is the synthesis of probes to study enzyme activity. For example, derivatives of oxaloacetate can be designed to investigate enzymes like malate (B86768) dehydrogenase 2 (MDH2), which converts malate to oxaloacetate. researchgate.net By incorporating functionalities such as a diazirine group for photoaffinity labeling, researchers can create probes that covalently bind to their target enzyme upon UV irradiation, helping to identify binding sites and understand enzyme function. researchgate.net

Another strategy involves attaching biotin (B1667282), a vitamin that acts as a cofactor for carboxylase enzymes. lumenlearning.com Biotinylated probes are invaluable tools in biochemistry for affinity purification and detection. Pyruvate (B1213749) carboxylase, for instance, is a biotin-dependent enzyme that synthesizes oxaloacetate from pyruvate. nih.govportlandpress.com The study of biotinylated proteins is essential for understanding these metabolic pathways. asm.orgasm.org Functionalized oxaloacetate analogs can be used to probe the mechanisms of such biotin-dependent enzymes.

Fluorescent probes are another major class of research tools. sioc-journal.cn By chemically linking a fluorophore to an oxaloacetate ester, it is possible to create a molecule whose fluorescence changes upon binding to a target or participating in a biological process. nih.gov These probes can be used for real-time monitoring of enzyme activity or metabolite concentrations within cells. mdpi.com The design of such probes often involves synthesizing derivatives with specific linkers and reactive groups to attach the fluorescent tag. nih.govmdpi.com

Enzymatic Transformations and Biochemical Catalysis

Oxaloacetate 4-Methyl Ester-Specific Hydrolases

Characterization of 4-Methyloxaloacetate Esterase (EC 3.1.1.44)

4-Methyloxaloacetate esterase (EC 3.1.1.44) is a hydrolase enzyme that specifically targets the methyl ester bond at the C4 position of this compound. vulcanchem.comnucleos.com The systematic name for this enzyme is oxaloacetate-4-methyl-ester oxaloacetohydrolase. genome.jpqmul.ac.uk It catalyzes the hydrolysis of this compound into oxaloacetate and methanol (B129727). qmul.ac.ukontosight.aiexpasy.org This enzyme is classified under the hydrolases, specifically those that act on carboxylic ester bonds. nucleos.comexpasy.org The activity of 4-methyloxaloacetate esterase is crucial in certain metabolic pathways, ensuring the proper functioning of cellular processes. ontosight.ai One of the initial discoveries of this enzyme's activity was in the bacterium Pseudomonas putida, which was found to produce methanol from certain aromatic acids. genome.jpenzyme-database.org

| Attribute | Value |

| EC Number | 3.1.1.44 genome.jpexpasy.org |

| Systematic Name | oxaloacetate-4-methyl-ester oxaloacetohydrolase genome.jpqmul.ac.uk |

| Reaction | This compound + H₂O → oxaloacetate + methanol genome.jpqmul.ac.uk |

| Enzyme Class | Hydrolase nucleos.com |

Enzymatic Hydrolysis Mechanism and Kinetics

The enzymatic hydrolysis of this compound by 4-methyloxaloacetate esterase involves the cleavage of the ester bond using a water molecule. ontosight.ai This reaction is a type of nucleophilic acyl substitution. The mechanism is analogous to that of other serine hydrolases, where a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) facilitates the reaction. unipd.it A nucleophilic group within the enzyme's active site, such as the hydroxyl group of a serine residue, attacks the carbonyl carbon of the ester. unipd.it This forms a tetrahedral intermediate, which then collapses, releasing methanol and forming an acyl-enzyme intermediate. unipd.it Subsequently, a water molecule attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing oxaloacetate. unipd.it

Discrepancies in the reported kinetics of 4-methyloxaloacetate esterase may be attributed to variations in experimental conditions. vulcanchem.com Factors such as buffer systems, the use of recombinant versus native enzymes, and the stability of the substrate can influence measured kinetic parameters. vulcanchem.com

Role in Metabolism of Specific Compounds (e.g., Aromatic Hydrocarbons, Amino Acids)

4-Methyloxaloacetate esterase plays a significant role in the metabolism of specific compounds, including aromatic hydrocarbons and amino acids. ontosight.ai In the degradation of certain aromatic compounds by organisms like Pseudomonas putida, metabolic pathways can lead to the formation of this compound, which is then hydrolyzed by this esterase to produce methanol and oxaloacetate. enzyme-database.orgdntb.gov.ua The resulting oxaloacetate can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. vulcanchem.com

In the context of amino acid metabolism, oxaloacetate is a key intermediate. vulcanchem.comvt.edu It serves as the carbon skeleton for the synthesis of aspartate through transamination reactions, which are fundamental for producing proteins and nucleotides. vulcanchem.comvt.edu By regenerating oxaloacetate from its methyl ester, 4-methyloxaloacetate esterase can indirectly contribute to these biosynthetic pathways. vulcanchem.com The metabolism of many amino acids relies on cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) and tetrahydrofolate (FH4). vt.edulibretexts.org

Enzyme Systems Interacting with Oxaloacetate and Derivatives

Oxaloacetate Decarboxylases (e.g., FAHD1)

Fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) is a mitochondrial enzyme that has been identified as a eukaryotic oxaloacetate decarboxylase (ODx). nih.govnih.govresearchgate.net This enzyme belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govwikipedia.org In humans, it is encoded by the FAHD1 gene located on chromosome 16. wikipedia.org FAHD1 is a 24-kDa protein that exists as a component of the mitochondrial matrix. wikipedia.org

FAHD1 exhibits bifunctional catalytic activity. nih.gov Its primary role is now understood to be an oxaloacetate tautomerase, which converts the enol form of oxaloacetate to the keto form, a crucial step for efficient aerobic respiration. abcam.comuniprot.org It also functions as a weak oxaloacetate decarboxylase, catalyzing the conversion of oxaloacetate to pyruvate (B1213749) and carbon dioxide. abcam.comuniprot.org Furthermore, FAHD1 displays acylpyruvate hydrolase activity, capable of hydrolyzing substrates like acetylpyruvate (B1236944) and fumarylpyruvate. wikipedia.orgabcam.comuniprot.org The enzyme requires Mg²⁺ for maximal activity. wikipedia.org

| Property | Description |

| Protein Name | Fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) nih.govwikipedia.org |

| Aliases | Oxaloacetate decarboxylase (ODx), YisK-like protein abcam.com |

| Cellular Location | Mitochondrion wikipedia.orgabcam.com |

| Function | Oxaloacetate tautomerase, Oxaloacetate decarboxylase, Acylpyruvate hydrolase nih.govabcam.comuniprot.org |

| Cofactor | Mg²⁺ wikipedia.org |

Mechanisms of Decarboxylation and Pyruvate Formation

The decarboxylation of oxaloacetate to pyruvate and CO₂ by FAHD1 is a key regulatory step in mitochondrial metabolism, acting as a potential antagonist to pyruvate carboxylase. nih.gov The catalytic mechanism involves a flexible "lid"-like helical region in the enzyme's structure. nih.govportlandpress.com The binding of a substrate or inhibitor, such as oxalate (B1200264), induces a conformational change, closing this lid over the active site. nih.govportlandpress.com

This structural transition brings key amino acid residues into position to form a catalytic triad, potentially consisting of His30, Glu33, and an associated water molecule. nih.govportlandpress.com The substrate, oxaloacetate, is stabilized within the active site through a hydrogen bond network involving residues like Gln109 and Lys123. nih.gov For decarboxylation to occur, the enzyme must first isomerize the enol form of oxaloacetate to its keto form. mdpi.com The keto form is then positioned so that the sigma bond of the carboxyl group to be cleaved is aligned with the pi-bond of the carbonyl group, facilitating the C-C bond scission and subsequent release of pyruvate and CO₂. mdpi.com Mutational studies have shown that altering residues His30, Glu33, and Lys123 affects the decarboxylase and hydrolase activities differently, suggesting distinct catalytic mechanisms for each function. nih.govportlandpress.com

Regulation of Cellular Oxaloacetate Homeostasis

The regulation of cellular oxaloacetate levels is critical for metabolic balance, influencing pathways such as the Krebs cycle and gluconeogenesis. fiveable.me Oxaloacetate itself has limited membrane permeability. google.com The esterified form, this compound, can be used to study the impact of increased intracellular oxaloacetate concentration. vulcanchem.com

External application of oxaloacetate compounds can lead to their transfer into the cell, causing metabolic shifts that include an increase in the NAD+/NADH ratio. google.com This alteration is due to the conversion of the introduced oxaloacetate to malate (B86768) by cytosolic malate dehydrogenase, a reaction that consumes NADH and produces NAD+. google.com This manipulation of the NAD+/NADH ratio provides a method for investigating the downstream signaling effects of cellular redox state on gene expression and metabolic pathways. google.com Studies have shown that administering oxaloacetate can induce changes in the expression of numerous genes, mimicking the effects of caloric restriction. google.com

The inability of oxaloacetate to readily cross the mitochondrial membrane is a key factor in its regulatory role. google.com By introducing oxaloacetate into the cytosol, researchers can study the specific effects of the cytosolic pool without directly impacting the mitochondrial concentration, effectively creating an "electron biological diode". google.com

Structure-Function Relationship Studies of Decarboxylases

Oxaloacetate decarboxylase catalyzes the conversion of oxaloacetate to pyruvate and is a subject of structure-function studies. wikipedia.org While direct studies using this compound are not extensively detailed in the provided results, the principles of using substrate analogs to probe enzyme mechanisms are well-established. The ester group in this compound would likely alter its binding and catalytic processing by decarboxylases compared to the natural substrate, oxaloacetate.

These enzymes, particularly soluble, divalent cation-dependent oxaloacetate decarboxylases (ODx), catalyze the irreversible decarboxylation of oxaloacetate. nih.gov The study of these enzymes involves analyzing their kinetic properties, such as K_m and V_max, and their subunit composition. nih.gov For instance, a soluble ODx from Corynebacterium glutamicum was found to be a homodimer with a K_m for oxaloacetate of 1.4 mM. nih.gov The use of analogs like this compound could help in elucidating the roles of specific active site residues in substrate binding and catalysis.

Furthermore, FAH domain containing protein 1 (FAHD1) has been identified as an oxaloacetate decarboxylase in mitochondria. mdpi.com Understanding the mechanism of such enzymes involves studying how the substrate binds and is oriented in the active site for the C-C bond cleavage to occur. mdpi.com

Citrate (B86180) Synthase and Carbon-Carbon Bond Formation

Citrate synthase is a pivotal enzyme in the Krebs cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. pressbooks.pub This reaction represents a critical control point and the primary entry of two-carbon units into the cycle.

Enzymatic Condensation with Acetyl-CoA

The condensation reaction catalyzed by citrate synthase involves the nucleophilic attack of the methyl carbon of acetyl-CoA on the carbonyl carbon of oxaloacetate. pressbooks.pub The use of this compound in such studies would be to probe the specificity of the enzyme for its substrate. The esterification at the 4-position could sterically or electrostatically hinder the binding of the molecule in the active site or affect the subsequent catalytic steps.

The reaction is highly exergonic and is considered a rate-limiting step of the Krebs cycle, with its activity being largely dependent on the concentration of oxaloacetate. bu.edu The enzyme ensures that the energy from the thioester bond cleavage of acetyl-CoA drives the condensation. wikipedia.org

Active Site Architecture and Catalytic Mechanism

The active site of citrate synthase is located in a cleft between its two subunits and contains specific binding sites for oxaloacetate and acetyl-CoA. wikipedia.org Key amino acid residues, including His274, His320, and Asp375, are crucial for catalysis. wikipedia.org

The binding of oxaloacetate induces a significant conformational change in the enzyme, shifting it from an "open" to a "closed" form. bu.edu This closed conformation then creates the binding site for acetyl-CoA, preventing the premature and wasteful hydrolysis of the thioester bond. bu.edu The catalytic mechanism involves the deprotonation of the alpha-carbon of acetyl-CoA by an active site base to form an enol or enolate intermediate, which then attacks the carbonyl carbon of oxaloacetate. pressbooks.pub Subsequent hydrolysis of the citryl-CoA intermediate releases citrate and coenzyme A. pressbooks.pub

A proposed mechanism based on the crystal structure of a ternary complex with oxaloacetate and a coenzyme A analog provides detailed insights into the catalytic process. acs.org The use of substrate analogs like this compound can help in further dissecting the roles of individual amino acid residues in the active site and the importance of the precise substrate structure for the induced-fit mechanism.

Anaplerotic and Cataplerotic Enzymes

Anaplerotic reactions replenish the intermediates of the Krebs cycle that are withdrawn for biosynthetic purposes, while cataplerotic reactions remove them.

Pyruvate Carboxylase Activity in Oxaloacetate Synthesis

Pyruvate carboxylase is a key anaplerotic enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. fiveable.mewikipedia.org This reaction is crucial for maintaining the concentration of oxaloacetate, especially in tissues like the liver and kidney during gluconeogenesis, and in adipose tissue for lipogenesis. nih.govscispace.com

The enzyme utilizes a biotin (B1667282) cofactor and requires ATP. wikipedia.org Its activity is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate to condense with the excess acetyl-CoA. scispace.com A deficiency in pyruvate carboxylase can lead to a severe lack of oxaloacetate, impairing the Krebs cycle and causing serious metabolic disturbances. nih.gov

While this compound is not a direct substrate for pyruvate carboxylase, studies involving this compound can help in understanding the broader metabolic context in which pyruvate carboxylase operates. For instance, by manipulating intracellular oxaloacetate levels with its ester, researchers can investigate the regulatory feedback on pyruvate carboxylase activity and gene expression.

Table of Research Findings on Related Enzymatic Transformations

| Enzyme | Substrate(s) | Product(s) | Key Features |

| Oxaloacetate Decarboxylase | Oxaloacetate | Pyruvate, CO₂ | Irreversible decarboxylation; can be cation-dependent. nih.gov |

| Citrate Synthase | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH | Induced-fit mechanism; key control point of the Krebs cycle. bu.eduwikipedia.org |

| Pyruvate Carboxylase | Pyruvate, HCO₃⁻, ATP | Oxaloacetate, ADP, Pi | Anaplerotic; allosterically activated by acetyl-CoA. wikipedia.orgscispace.com |

Role of Malate Dehydrogenase and Aspartate Aminotransferase in Redox Equivalent Transport

The malate-aspartate shuttle is a critical biochemical pathway for transferring reducing equivalents, in the form of electrons from NADH, from the cytosol into the mitochondrial matrix. wikipedia.org This process is essential for cellular respiration in eukaryotes as the inner mitochondrial membrane is impermeable to NADH. wikipedia.org The shuttle involves two key enzymes, malate dehydrogenase and aspartate aminotransferase, which exist as separate isoforms in the cytosol and mitochondria. wikipedia.orgmdpi.com

In the cytosol, malate dehydrogenase catalyzes the reduction of oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.org Malate is then transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter. wikipedia.org Inside the mitochondrion, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing NAD+ to NADH. wikipedia.org This mitochondrial NADH can then enter the electron transport chain to generate ATP. wikipedia.org

To complete the shuttle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase to form aspartate, which can be transported back to the cytosol by the glutamate-aspartate antiporter. wikipedia.org In the cytosol, cytosolic aspartate aminotransferase converts aspartate back to oxaloacetate, allowing the cycle to continue. wikipedia.orgmdpi.com This intricate system ensures the continuous transport of redox equivalents for energy production while maintaining the balance of metabolites between the cytosol and mitochondria. mdpi.combhsai.org

Uncoupling protein 2 (UCP2), a mitochondrial transporter, has been shown to catalyze the export of C4 metabolites, including malate, oxaloacetate, and aspartate, from the mitochondria to the cytosol in exchange for phosphate. pnas.org This activity can influence the rate of glucose and glutamine oxidation, highlighting an additional layer of regulation in cellular metabolism. pnas.org

HMG/CHA Aldolase (B8822740) Decarboxylation and Proton Exchange Activities

The enzyme 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase, found in Pseudomonas putida F1, plays a role in the degradation of protocatechuate. nih.gov This enzyme catalyzes the cleavage of 4-carboxy-4-hydroxy-2-oxoadipate (CHA) to produce pyruvate and oxaloacetate. researchgate.netdepositolegale.it

In addition to its primary aldolase activity, HMG/CHA aldolase also demonstrates oxaloacetate decarboxylase activity. nih.govuoguelph.cauoguelph.ca This secondary activity is attributed to the formation of a common pyruvate enolate transition state following the carbon-carbon bond cleavage. uoguelph.ca The enzyme also exhibits pyruvate α-proton exchange activity. nih.gov The turnover rate of the HMG/CHA aldolase is significantly increased in the presence of inorganic phosphate, a unique characteristic for a class II aldolase. uoguelph.ca

Table of Kinetic Parameters for HMG/CHA Aldolase Oxaloacetate Decarboxylase Activity

| Parameter | Value |

|---|---|

| Kcat (s⁻¹) | 0.49 ± 0.04 |

| Km (mM) | 3.07 ± 0.07 |

| Kcat/Km (M⁻¹s⁻¹) | (1.60 ± 0.14) x 10² |

Data from a study on HMG/CHA aldolase, where the protein exhibited oxaloacetate decarboxylase activity. uoguelph.ca

Metabolic and Biological Interplay

Central Role in Tricarboxylic Acid Cycle Dynamics

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway for cellular respiration. nih.govpearson.com It begins with the condensation of a four-carbon compound, oxaloacetate, with the two-carbon molecule acetyl-CoA to form the six-carbon molecule citrate (B86180). nih.govbasicmedicalkey.com This reaction, catalyzed by citrate synthase, represents a critical entry point for carbon atoms derived from carbohydrates, fats, and proteins into the cycle for energy production. vulcanchem.comnih.gov

Table 1: Key Reactions of the TCA Cycle Involving Oxaloacetate

| Step | Reactants | Enzyme | Product | Significance |

| Initiation | Acetyl-CoA + Oxaloacetate | Citrate Synthase | Citrate | Commits acetyl-CoA to the cycle. nih.govbasicmedicalkey.com |

| Regeneration | L-Malate + NAD⁺ | Malate (B86768) Dehydrogenase | Oxaloacetate + NADH + H⁺ | Regenerates oxaloacetate for the next turn of the cycle. nih.gov |

Contribution to Biosynthetic Pathways

Beyond its catabolic role in the TCA cycle, oxaloacetate is a vital starting point for the synthesis of essential biomolecules. wikipedia.orgebi.ac.uk

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates, which is critical for maintaining blood glucose levels during periods of fasting or intense exercise. wikipedia.org Oxaloacetate is a key intermediate in this process. wikipedia.orglecturio.com Within the mitochondria, pyruvate (B1213749) is carboxylated to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. wikipedia.org Because the mitochondrial membrane is impermeable to oxaloacetate, it must first be reduced to malate, which can then be transported to the cytosol. wikipedia.org In the cytosol, malate is re-oxidized to oxaloacetate, which is then converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). wikipedia.org PEP then enters the reversed glycolytic pathway to produce glucose.

Oxaloacetate 4-methyl ester serves as a research compound to investigate the regulation and kinetics of gluconeogenesis. vulcanchem.com Its use allows for the study of the enzymes involved in the conversion of oxaloacetate to PEP, providing insights into energy production and metabolic control. vulcanchem.com

Oxaloacetate is the direct metabolic precursor for the synthesis of the amino acid aspartate through a transamination reaction, typically involving glutamate (B1630785). wikipedia.orgwikipedia.org Aspartate, in turn, serves as a precursor for several other amino acids, including asparagine, methionine, threonine, and lysine, collectively known as the "aspartate family" of amino acids. wikipedia.org

Aspartate: Formed by the transamination of oxaloacetate. wikipedia.org

Asparagine: Synthesized from aspartate by the enzyme asparagine synthetase. wikipedia.org

Threonine, Methionine, and Lysine: Synthesized through multi-step pathways originating from aspartate in bacteria and plants. wikipedia.org

Furthermore, the carbon skeleton of aspartate is essential for nucleotide biosynthesis. vulcanchem.com It contributes atoms to the formation of pyrimidine (B1678525) rings and is a key component in the purine (B94841) nucleotide cycle. Therefore, oxaloacetate is a fundamental building block for both proteins and nucleic acids. vulcanchem.com The study of these pathways can be facilitated by using this compound to assess the activity of enzymes like transaminases. vulcanchem.com

Table 2: Amino Acids Derived from Oxaloacetate

| Precursor | Derived Amino Acids | Organismal Scope |

| Oxaloacetate | Aspartate, Asparagine | Universal |

| Methionine, Threonine, Lysine* | Bacteria, Plants wikipedia.org |

*Essential amino acids in humans, synthesized via pathways starting from aspartate.

Oxaloacetate plays an indirect but crucial role in the de novo synthesis of fatty acids. wikipedia.org Fatty acid synthesis occurs in the cytoplasm, but the primary substrate, acetyl-CoA, is mainly produced within the mitochondria from pyruvate oxidation and the breakdown of other molecules. The inner mitochondrial membrane is impermeable to acetyl-CoA. To transport it to the cytoplasm, acetyl-CoA first condenses with oxaloacetate to form citrate (the first step of the TCA cycle). researchgate.net This citrate is then transported out of the mitochondria into the cytoplasm.

In the cytoplasm, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, making acetyl-CoA available for fatty acid synthesis. researchgate.net The resulting oxaloacetate is then typically reduced to malate, which can be converted to pyruvate to re-enter the mitochondria, completing the shuttle. wikipedia.org This process not only transfers acetyl-CoA but also generates NADPH, a reducing equivalent required for fatty acid synthesis. wikipedia.org

Cellular and Organismal Physiological Effects

Mitochondria are the primary site of cellular respiration and a major source of reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov ROS are generated as byproducts of electron transport during oxidative phosphorylation. nih.gov The rate of ROS production is highly sensitive to the metabolic state of the mitochondria, including the availability of substrates for the TCA cycle.

Influence on Cell Proliferation and Differentiation (e.g., In Vitro Osteogenesis of hADSCs)

Recent research has highlighted the potential of oxaloacetate (OAA) and its derivatives to influence the differentiation of human adipose-derived mesenchymal stem cells (hADSCs) into bone-forming cells, a process known as osteogenesis. A study investigating the effects of OAA on hADSCs in a laboratory setting found that it could act as an effective inducer for osteogenic differentiation. nih.gov The study aimed to determine the optimal concentration of OAA and its subsequent effects on various markers of bone formation. nih.gov

Initially, the most effective and non-toxic concentration of OAA was determined to be 1 µM. nih.govresearchgate.net When hADSCs were cultured in a medium designed to promote bone formation and supplemented with this concentration of OAA, several key indicators of osteogenesis were significantly enhanced. nih.gov

The activity of alkaline phosphatase (ALP), an early marker for bone formation, was notably increased in the OAA-treated cells compared to the control groups. nih.gov Furthermore, the study observed a significant increase in the mineralization of the extracellular matrix, a crucial step in bone tissue development, which was visualized by Alizarin Red staining. nih.gov

At the molecular level, the expression of genes specific to bone formation, including those for ALP, osteocalcin, and collagen type I, was upregulated in the cells treated with OAA. nih.gov Additionally, the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) were also elevated, suggesting a potential role for OAA in mitigating oxidative stress during the demanding process of cell differentiation. nih.govresearchgate.net These findings collectively suggest that OAA, and by extension its esterified forms like this compound, could be a promising candidate for applications in bone regeneration. nih.gov

| Parameter | Effect of 1 µM Oxaloacetate on hADSCs | Reference |

| Alkaline Phosphatase (ALP) Activity | Significantly Increased | nih.gov |

| Mineralization | Significantly Increased | nih.gov |

| Bone-Specific Gene Expression | Upregulated (ALP, Osteocalcin, Collagen Type I) | nih.gov |

| Antioxidant Enzyme Activity | Increased (CAT, SOD) | nih.govresearchgate.net |

Mechanisms of Longevity Pathway Activation in Model Systems (e.g., C. elegans)

The prospect of extending lifespan through dietary interventions has led to investigations into the role of key metabolic intermediates. Supplementation with oxaloacetate has been shown to increase the lifespan of the nematode Caenorhabditis elegans. nih.govebi.ac.uk This effect is thought to be mediated through the activation of a longevity pathway that is also engaged during dietary restriction. nih.gov

The mechanism behind this lifespan extension involves the activation of the energy-sensing enzyme AMP-activated protein kinase (AMPK) and the transcription factor FOXO/DAF-16. nih.gov Both of these components are essential for the longevity benefits observed with dietary restriction in C. elegans. nih.gov The activation of AMPK is consistent with an increase in the NAD+/NADH ratio, a change that can be promoted by the conversion of oxaloacetate to malate. nih.gov This suggests that oxaloacetate supplementation may mimic some of the metabolic effects of caloric restriction, thereby promoting longevity. nih.gov

Interestingly, the lifespan extension induced by oxaloacetate appears to be independent of the NAD+-dependent histone deacetylase, Sir-2.1, another key player in longevity pathways. nih.gov This indicates that while there might be some overlap with insulin-like signaling, oxaloacetate primarily influences a distinct pathway to extend lifespan. nih.gov

| Model Organism | Compound | Key Mediators | Outcome | Reference |

| C. elegans | Oxaloacetate | AMPK, FOXO/DAF-16 | Increased Lifespan | nih.govebi.ac.uk |

Role in Diverse Biological Systems

Fungal Metabolism and Pathogenesis (e.g., Fusarium species anaplerosis)

Anaplerosis, the replenishment of intermediates in metabolic cycles, is crucial for the growth and virulence of pathogenic fungi. nih.govwikipedia.org In Fusarium species, which are significant plant pathogens, the enzyme pyruvate carboxylase (PYC) plays a key anaplerotic role by converting pyruvate to oxaloacetate. nih.gov

Metabolic profiling of these mutants uncovered distinct reprogramming of their central carbon and nitrogen metabolism. nih.gov A significant downregulation of alpha-ketoglutarate, a key link between the TCA cycle and amino acid metabolism, was observed exclusively in the F. oxysporum mutant. nih.gov This highlights the critical role of oxaloacetate anaplerosis in maintaining metabolic balance and supporting the pathogenic lifestyle of F. oxysporum. nih.gov

Plant Biochemistry and CO2 Fixation

In certain plants, particularly those adapted to hot and arid climates, a specialized carbon fixation pathway known as C4 metabolism is employed. uou.ac.in In this pathway, the initial product of CO2 fixation is a four-carbon compound, oxaloacetate. uou.ac.in This process allows for a more efficient capture of CO2, minimizing photorespiration. researchgate.net

The enzyme phosphoenolpyruvate carboxylase (PEPCase) catalyzes the reaction between phosphoenolpyruvate (PEP) and bicarbonate to form oxaloacetate. researchgate.net Studies on C4 plants like Panicum maximum have provided direct evidence for the role of oxaloacetate as the source of CO2 for the Calvin cycle (C3 pathway) in the bundle sheath cells. nih.gov The decarboxylation of oxaloacetate releases CO2, which is then fixed by the enzyme RuBisCO. nih.gov This carbon concentrating mechanism enhances photosynthetic efficiency under conditions of high light and temperature. uou.ac.inresearchgate.net

Prebiotic Chemistry and the Origin of Metabolic Pathways

The study of prebiotic chemistry seeks to understand the non-enzymatic chemical reactions that could have given rise to the fundamental metabolic pathways of life. ucl.ac.ukscispace.com Oxaloacetate is one of the five universal metabolic precursors that form the hub of biochemistry, connecting the synthesis and breakdown of essential molecules. nih.gov

Research has demonstrated that key intermediates of the Krebs cycle, including oxaloacetate, can be formed non-enzymatically from simple precursors like pyruvate and glyoxylate (B1226380) in the presence of Fe2+. nih.gov These reactions, which include aldol (B89426) additions and oxidative decarboxylations, can create a network that significantly overlaps with the modern Krebs and glyoxylate cycles. nih.gov The formation of such a network under plausible prebiotic conditions suggests that core metabolic pathways may have their roots in non-enzymatic chemical processes that occurred on the early Earth. scispace.comnih.gov This "metabolism first" hypothesis posits that a primitive, non-enzymatic version of metabolism provided the foundation from which more complex biological systems, including genetic molecules like RNA, could emerge. scispace.com

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural and quantitative analysis of oxaloacetate 4-methyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into its molecular structure and conformation, while Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone for quantitative measurements, particularly in the context of enzyme kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, offering insights into its stereochemistry and conformational dynamics. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's framework.

In ¹³C NMR studies of the related compound, oxaloacetate, distinct chemical shifts are observed for the carboxyl, carbonyl, and methylene (B1212753) carbons. For oxaloacetate bound to citrate (B86180) synthase, these chemical shifts can be significantly altered, indicating changes in the electronic environment and conformation upon binding to an enzyme. nih.gov For this compound, the introduction of the methyl group results in a characteristic signal in both ¹H and ¹³C NMR spectra. The chemical shift of the methyl protons is typically observed in a specific region of the ¹H NMR spectrum, while the methyl carbon gives rise to a distinct peak in the ¹³C NMR spectrum.

Conformational analysis of esters can be complex due to rotational isomerism. For methyl esters of α-keto acids, the orientation of the methyl group relative to the carbonyl group can influence the chemical shifts of nearby nuclei. auremn.org.br Theoretical calculations, in conjunction with NMR data, can be used to determine the most stable conformers of this compound in solution. auremn.org.br The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can further elucidate the preferred spatial arrangement of the atoms within the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected chemical shifts based on general principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (Ester Carbonyl) | 165-175 | Typical range for ester carbonyl carbons. |

| C2 (Ketone Carbonyl) | 190-200 | Characteristic of a ketone carbonyl adjacent to a methylene group. |

| C3 (Methylene) | 40-50 | Methylene carbon between two carbonyl groups. |

| C4 (Carboxyl) | 170-180 | Typical range for carboxylic acid carbons. |

| Methyl Carbon | 50-55 | Characteristic of a methyl ester carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Enzyme Activity Assays and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of oxaloacetate and, by extension, its esters like this compound, particularly in enzymatic assays. researchgate.netjascoinc.com Oxaloacetate itself does not have a strong chromophore in the standard UV-Vis range, making direct quantification challenging. Therefore, its concentration is typically determined through coupled enzyme assays that produce a chromogenic or fluorogenic product. sigmaaldrich.com

A common approach involves the use of malate (B86768) dehydrogenase (MDH), which catalyzes the conversion of oxaloacetate and NADH to malate and NAD⁺. The reaction can be monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH. nih.gov The rate of this decrease is directly proportional to the concentration of oxaloacetate. For the quantification of this compound, a preliminary hydrolysis step, either chemical or enzymatic, is required to convert the ester to oxaloacetate.

Alternatively, enzyme assay kits are commercially available for the quantification of oxaloacetate. sigmaaldrich.combioassaysys.com These kits often employ a coupled enzyme system where oxaloacetate is converted to pyruvate (B1213749), which is then oxidized, leading to the development of a colored or fluorescent product. sigmaaldrich.combioassaysys.com The intensity of the color, measured at a specific wavelength (e.g., 570 nm), or the fluorescence intensity is proportional to the initial oxaloacetate concentration. sigmaaldrich.combioassaysys.com These assays are highly sensitive, with detection limits in the low micromolar range. bioassaysys.com

Table 2: Parameters for UV-Vis Based Quantification of Oxaloacetate This table summarizes typical parameters for the indirect quantification of oxaloacetate using coupled enzyme assays.

| Parameter | Value | Reference |

| Wavelength for NADH detection | 340 nm | nih.gov |

| Wavelength for colorimetric assays | 570 nm | bioassaysys.com |

| Excitation/Emission for fluorometric assays | 530/585 nm or 535/587 nm | bioassaysys.com |

| Linear Detection Range (Colorimetric) | 7 to 400 µM | bioassaysys.com |

| Linear Detection Range (Fluorometric) | 1 to 40 µM | bioassaysys.com |

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for the separation and purification of this compound, as well as for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a robust method for purity assessment and concentration determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used to determine the purity of the compound and to quantify its concentration in various samples. sigmaaldrich.com For methyl esters, reversed-phase HPLC (RP-HPLC) is a common mode of separation. americanpharmaceuticalreview.com

A typical RP-HPLC method for an organic acid ester would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of any free carboxyl groups) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scielo.brsielc.com Detection is commonly achieved using a UV detector, as the carbonyl groups in this compound provide some UV absorbance. researchgate.net The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification by comparison with a standard. The peak area is proportional to the concentration, allowing for quantification through the use of a calibration curve generated from standards of known concentration. scielo.br The purity of a sample can be assessed by the presence of any additional peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.gov This typically involves converting the polar functional groups into less polar, more volatile derivatives. Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.gov

In the context of metabolite profiling, GC-MS can be used to analyze the levels of various metabolites, including TCA cycle intermediates, in biological samples. nih.govgcms.cz After extraction from the biological matrix and derivatization, the sample is injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.gov Selected Ion Monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis for specific target compounds. nih.gov

Enzymatic Assay Development and Optimization

The development and optimization of enzymatic assays are crucial for the specific and sensitive quantification of this compound in biological systems. As previously mentioned, these assays typically rely on the enzymatic conversion of oxaloacetate (produced from the hydrolysis of the ester) into a product that can be easily measured.

The optimization of such an assay involves several key steps. First, the complete and rapid hydrolysis of this compound to oxaloacetate is essential. This can be achieved through the use of a suitable esterase or by chemical hydrolysis under controlled pH and temperature conditions. The choice of the coupling enzyme is also critical. The enzyme should have a high specificity for oxaloacetate and a high turnover rate to ensure a rapid and robust signal.

Furthermore, the reaction conditions, including pH, temperature, and the concentrations of co-factors (like NADH), must be optimized to ensure maximal enzyme activity and stability. nih.gov It is also important to consider potential interfering substances in the sample matrix that could inhibit the enzymes or interfere with the detection method. The development of a standard curve with known concentrations of oxaloacetate is necessary for accurate quantification. The sensitivity and linear range of the assay must be determined to ensure its suitability for the expected concentrations of the analyte in the samples of interest. bioassaysys.com

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. nih.gov By introducing a compound containing a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can follow the journey of the labeled atoms as they are incorporated into downstream metabolites. nih.govresearchgate.net This approach provides definitive evidence for metabolic pathways and helps to quantify metabolic fluxes. researchgate.net

To investigate the metabolic pathways involving this compound, one could synthesize a ¹³C-labeled version of the molecule. For example, the carboxyl carbon of the ester group or one of the carbons in the oxaloacetate backbone could be replaced with ¹³C. This labeled compound can then be introduced to cell cultures, tissue homogenates, or even whole organisms.

After a specific incubation period, metabolites are extracted and analyzed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govuab.edu Mass spectrometry can detect the mass shift in metabolites that have incorporated the ¹³C atom(s), while NMR can pinpoint the exact position of the label within the molecular structure.

Hypothetical Pathway Tracing Results using ¹³C-Oxaloacetate 4-methyl ester

Consider an experiment where cells are incubated with this compound labeled with ¹³C at the C4 carboxyl carbon. After incubation, the distribution of the ¹³C label in key metabolites of the citric acid cycle is analyzed. The results could be presented as follows:

| Metabolite | Isotopic Enrichment (%) | Inferred Pathway Involvement |

| Citrate | 85 | Direct entry into the citric acid cycle following de-esterification to oxaloacetate and condensation with acetyl-CoA. |

| α-Ketoglutarate | 78 | Progression through the citric acid cycle. |

| Succinate | 75 | Further progression through the citric acid cycle. |

| Fumarate | 72 | Continued cycling within the citric acid cycle. |

| Malate | 88 | Direct conversion from labeled oxaloacetate or cycling within the citric acid cycle. |

| Aspartate | 65 | Transamination of labeled oxaloacetate. |

| Glucose | 5 | Incorporation into gluconeogenesis, indicating the carbon backbone can be used for glucose synthesis. |

These hypothetical findings would strongly suggest that this compound is readily de-esterified to oxaloacetate, which then actively participates in central carbon metabolism, including the citric acid cycle, transamination reactions, and gluconeogenesis. Such studies are crucial for understanding the complete metabolic role of this compound and its potential as a metabolic intermediate. nih.gov

Computational and Emerging Research Frontiers

In Silico Modeling and Simulation

The advancement of computational chemistry and biology has opened new avenues for investigating the properties and interactions of molecules like Oxaloacetate 4-methyl ester at a theoretical level. These in silico approaches provide valuable insights that complement experimental studies, guiding further research and application development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this can be applied to understand its interaction with enzymes. For instance, the enzyme 4-methyloxaloacetate esterase (EC 3.1.1.44) is known to catalyze the hydrolysis of this compound to oxaloacetate and methanol (B129727). expasy.orgqmul.ac.uk

Molecular docking simulations could be employed to model the binding of this compound into the active site of this esterase. Such models would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. This information is crucial for understanding the enzyme's specificity and catalytic mechanism.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the enzyme-substrate interaction over time. MD simulations would allow researchers to observe the conformational changes in both the enzyme and the substrate upon binding and during the catalytic process. This can reveal the flexibility of the active site and the role of specific amino acid residues in catalysis.

Table 1: Hypothetical Molecular Docking Results of this compound with 4-methyloxaloacetate esterase

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -6.8 | Ser120, His250, Asp220 |

| Hydrogen Bonds | 3 | Ser120, His250 |

| Hydrophobic Interactions | 5 | Phe50, Leu85, Val100 |

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can elucidate the mechanism of its hydrolysis and other chemical transformations.

Methods like Density Functional Theory (DFT) can be used to calculate the molecule's geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net By modeling the reaction pathway of hydrolysis, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism at the atomic level. These calculations can also predict the stability of different conformations of the molecule and its reactivity towards various reagents.

Table 2: Calculated Properties of this compound from Quantum Chemical Methods

| Property | Calculated Value | Method |

| Optimized Geometry | C1 symmetry | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

| HOMO-LUMO Gap | 4.5 eV | DFT/B3LYP |

| Activation Energy (Hydrolysis) | 15 kcal/mol | DFT/B3LYP |

Note: The data in this table is illustrative of the types of properties that can be calculated and does not represent experimentally verified values.

Systems biology aims to understand the complex interactions within biological systems. nih.govnih.gov Metabolic network analysis, a key component of systems biology, involves the construction of mathematical models of metabolism to simulate and analyze the flow of metabolites through various pathways. nih.govboku.ac.atembopress.org

These in silico models can help to identify potential bottlenecks in metabolic pathways and to design strategies for optimizing the production of desired compounds.

Applications in Biochemical Engineering and Biocatalysis

The principles of biochemical engineering and biocatalysis focus on using biological systems, particularly enzymes and microorganisms, to produce valuable chemicals in a sustainable and efficient manner.

Enzyme engineering aims to improve the properties of natural enzymes or to create novel enzymes for specific applications. manchester.ac.ukbohrium.com The enzyme 4-methyloxaloacetate esterase is a prime target for engineering to enhance its utility in biocatalysis. Techniques such as directed evolution and rational design could be applied to:

Improve Catalytic Efficiency: Increase the enzyme's turnover rate (kcat) and/or decrease its Michaelis constant (Km) for this compound, leading to faster and more efficient conversion.

Enhance Stability: Increase the enzyme's tolerance to higher temperatures, organic solvents, or non-optimal pH conditions, which are often encountered in industrial processes.

Alter Substrate Specificity: Modify the enzyme to act on other structurally related ester compounds, thereby expanding its synthetic utility.

By creating more robust and efficient versions of this esterase, it could be used as a biocatalyst for the controlled production of oxaloacetate from its methyl ester precursor.

Developing sustainable methods for chemical production is a key goal of modern biotechnology. For a compound like this compound, this could involve microbial fermentation processes. acs.orgresearchgate.net Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could be designed to produce oxaloacetate, which could then be esterified, or potentially, to produce the ester directly.

A sustainable bioproduction strategy would involve:

Renewable Feedstocks: Utilizing renewable carbon sources like glucose or glycerol (B35011) to feed the microbial culture.

Metabolic Engineering: Optimizing the metabolic pathways of the host organism to channel more carbon towards the synthesis of the target molecule. This would involve the overexpression of key enzymes and the deletion of competing pathways.

Process Optimization: Developing efficient fermentation and downstream processing techniques to maximize the yield and purity of the final product while minimizing energy consumption and waste generation.

These approaches align with the principles of green chemistry, aiming to create economically viable and environmentally friendly production routes for valuable chemical compounds.

Cross-Disciplinary Research Directions

The study of this compound, a cell-permeable derivative of the critical Krebs cycle intermediate oxaloacetate, is expanding into various cross-disciplinary fields. Its ability to effectively deliver oxaloacetate into cells makes it an invaluable tool for investigating cellular metabolism and its role in disease. This has opened new frontiers in integrating high-throughput 'omics' technologies and in its application in a wide array of preclinical disease models.

Metabolomics and Proteomics Integration for Pathway Elucidation

The integration of metabolomics and proteomics provides a powerful, systems-biology approach to understanding the complex biochemical roles of key metabolites. nih.govnih.gov By introducing this compound into cellular systems, researchers can perturb metabolic networks and observe the cascading effects on both the metabolome and the proteome. This dual analysis is crucial for elucidating the precise mechanisms and pathways through which oxaloacetate exerts its influence.

Metabolomics, particularly through the use of stable isotope tracers, allows for the precise tracking of the metabolic fate of the delivered oxaloacetate. For instance, studies using uniformly 13C-labeled oxaloacetate ([U-13C]OAA) in glioblastoma (GBM) cells have demonstrated its direct uptake and metabolism. nih.gov Gas chromatography-mass spectrometry (GC-MS) based isotopomer analysis revealed that [U-13C]OAA enters the Krebs cycle and contributes to the formation of distinct labeled versions of key metabolites. nih.gov This tracing provides direct evidence of the pathways being utilized and quantifies the metabolic flux through them.

The findings from such metabolomic studies can be powerfully correlated with proteomics data. Proteomics technologies can identify and quantify changes in the expression levels of key enzymes involved in these metabolic pathways. For example, an observed increase in malate (B86768) concentration following oxaloacetate delivery can be linked to proteomic data showing an upregulation of the enzyme malate dehydrogenase 1 (MDH1). nih.gov This integration moves beyond simple correlation to establish a causal link between the metabolic stimulus (oxaloacetate) and the cellular response at the protein level. This combined 'multi-omics' approach is essential for building comprehensive models of metabolic regulation and identifying key control points within a pathway. patsnap.commdpi.com

Table 1: Example of Metabolite Isotopomer Distribution from [U-13C]Oxaloacetate in Glioblastoma Cells This table illustrates how metabolomics can trace the fate of oxaloacetate within the cell, providing data for pathway elucidation. Data is hypothetical and based on findings reported in scientific literature. nih.gov

| Metabolite | Isotopomer | Relative Abundance (%) | Implied Pathway Activity |

| Aspartate | M+4 | 3.0% | Direct transamination of labeled oxaloacetate |

| M+2 | 13.9% | Entry into Krebs cycle, conversion to malate/fumarate | |

| Citrate (B86180) | M+4 | 3.2% | Condensation of labeled oxaloacetate with unlabeled acetyl-CoA |

| M+2 | 21.5% | Multiple turns of the Krebs cycle | |

| Glutamate (B1630785) | M+3 | 4.1% | Conversion from labeled α-ketoglutarate |

| M+2 | 17.2% | Multiple turns of the Krebs cycle | |

| Pyruvate (B1213749) | M+3 | 17.0% | Reverse flux via PEPCK or Malic Enzyme |

Exploitation in Pre-clinical Research Models for Metabolic Studies

The use of this compound in pre-clinical research is driven by the central role of its parent compound, oxaloacetate, in cellular bioenergetics and its therapeutic potential across a range of diseases characterized by metabolic dysfunction. patsnap.com The ester form facilitates these studies by overcoming the inherent instability and poor cell membrane permeability of oxaloacetate itself, allowing for controlled investigations in both in vitro cell cultures and in vivo animal models. patsnap.com

In oncology research, this compound is used to study the metabolic reprogramming of cancer cells. Many cancer cells exhibit the Warburg effect, relying on glycolysis even in the presence of oxygen. Studies in glioblastoma and hepatocellular carcinoma cell lines have shown that delivering oxaloacetate can inhibit glycolysis and reduce lactate (B86563) production. nih.govnih.gov By forcing a shift towards oxidative phosphorylation, it can decrease cancer cell proliferation, demonstrating its potential to disrupt tumor metabolism. nih.gov

In the context of neurodegenerative diseases, research in neuronal cell models has shown that providing oxaloacetate can enhance bioenergetic fluxes, supporting both glycolysis and mitochondrial respiration. nih.gov Preclinical studies suggest this enhancement of energy metabolism can protect neurons from glutamate toxicity and oxidative stress, making it a compound of interest for conditions like Alzheimer's disease and stroke. patsnap.comresearchgate.net

Furthermore, in models of liver injury, oxaloacetate has demonstrated hepatoprotective effects. It has been shown to alleviate chemical-induced liver damage by scavenging reactive oxygen species (ROS), maintaining mitochondrial integrity, and enhancing energy metabolism through the Krebs cycle and oxidative phosphorylation. nih.gov

Table 2: Summary of Pre-clinical Findings with Oxaloacetate Supplementation This table summarizes key metabolic effects observed in various pre-clinical models following the administration of oxaloacetate, often delivered via a cell-permeable ester.

| Pre-clinical Model | Disease Area | Key Metabolic Findings | Reference |

| HepG2 Cells | Liver Cancer | Induces apoptosis via inhibition of glycolysis; enhances oxidative phosphorylation. | nih.gov |

| Glioblastoma (GBM) Cells | Brain Cancer | Perturbs Krebs cycle and glycolytic pathways; reduces glucose-derived lactate. | nih.gov |

| SH-SY5Y Neuronal Cells | Neurodegeneration | Enhances both glycolysis and mitochondrial respiration fluxes; increases NAD+/NADH ratio. | nih.gov |

| Rodent Models | Neuroprotection | Shows neuroprotective effects in models of seizure and neurodegeneration. | researchgate.net |

| In vitro/In vivo Liver Injury | Hepatology | Reduces oxidative stress; maintains mitochondrial structure; increases ATP production. | nih.gov |

Q & A

Basic Research Questions

Q. What enzymatic pathways involve oxaloacetate 4-methyl ester, and how can researchers validate its role in hydrolysis reactions?

- Methodological Answer : this compound is hydrolyzed by 4-methyloxaloacetate esterase (EC 3.1.1.44), producing oxaloacetate and methanol. To study this reaction, researchers can:

-

Use spectrophotometric assays to track substrate depletion (e.g., monitoring oxaloacetate formation via absorbance at 280 nm).

-

Employ purified enzyme preparations to isolate activity, ensuring controls for non-enzymatic hydrolysis .

-

Validate results with HPLC or mass spectrometry to confirm product identity .

Table 1: Key Enzymatic Reaction Details

Parameter Value/Description Enzyme 4-Methyloxaloacetate esterase (EC 3.1.1.44) Substrate This compound Products Oxaloacetate + methanol Assay pH Range 7.0–8.5 (physiological conditions)

Q. What analytical techniques are most reliable for characterizing this compound in vitro?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm esterification at the C4 position and rule out isomerization.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) ensures accurate molecular weight confirmation (CHO, 145.09 g/mol).

- Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) quantifies purity and stability under varying pH conditions .

Q. How does this compound differ metabolically from unmodified oxaloacetate in cellular systems?

- Methodological Answer : The ester form bypasses mitochondrial membrane impermeability issues associated with oxaloacetate. Researchers can:

- Compare uptake rates in isolated mitochondria using radiolabeled -oxaloacetate vs. its methyl ester.

- Measure conversion efficiency to malate (via malate dehydrogenase) to assess metabolic flux .

Advanced Research Questions

Q. What experimental designs address contradictions in reported enzymatic kinetics of 4-methyloxaloacetate esterase?

- Methodological Answer : Discrepancies in or values may arise from assay conditions (e.g., pH, temperature, or substrate purity). Strategies include:

-

Standardizing buffer systems (e.g., Tris-HCl vs. phosphate buffers).

-

Using recombinant enzymes to control for isoform variability.

-

Validating substrate stability via pre-incubation controls .

Table 2: Common Pitfalls in Kinetic Studies

Issue Resolution Substrate degradation Fresh preparation + cold storage Non-linear reaction rates Pre-equilibrate enzyme-substrate mixtures Contaminating hydrolases Use enzyme-specific inhibitors (e.g., PMSF)

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer :

- Esterification Protocols : React oxaloacetic acid with methanol under acidic catalysis (e.g., HSO), with anhydrous conditions to prevent hydrolysis.

- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by silica-gel chromatography removes unreacted acid.

- Quality Control : Monitor reaction progress via TLC (R ~0.5 in 9:1 CHCl:MeOH) .

Q. What computational models predict the stability of this compound in aqueous vs. lipid environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare solvation free energy in water vs. lipid bilayers to estimate membrane permeability.

- pKa Calculations : Predict ionization states using software like MarvinSuite to optimize experimental pH conditions.

- Density Functional Theory (DFT) : Model ester bond cleavage energetics under enzymatic vs. non-enzymatic conditions .

Data Contradiction Analysis

- Example : Conflicting reports on mitochondrial uptake of this compound may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.